molecular formula C15H23NO4 B4965338 4-[(2,3,4-Trimethoxyphenyl)methyl]-1,4-oxazepane

4-[(2,3,4-Trimethoxyphenyl)methyl]-1,4-oxazepane

Cat. No.: B4965338
M. Wt: 281.35 g/mol
InChI Key: MVEINVIDPROYFM-UHFFFAOYSA-N
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Description

4-[(2,3,4-Trimethoxyphenyl)methyl]-1,4-oxazepane is a chemical compound that features a 1,4-oxazepane ring substituted with a 2,3,4-trimethoxyphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,3,4-Trimethoxyphenyl)methyl]-1,4-oxazepane typically involves the reaction of 2,3,4-trimethoxybenzyl chloride with 1,4-oxazepane in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-[(2,3,4-Trimethoxyphenyl)methyl]-1,4-oxazepane can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form the corresponding alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like boron tribromide (BBr3) or hydrobromic acid (HBr) can be used for demethylation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[(2,3,4-Trimethoxyphenyl)methyl]-1,4-oxazepane is not fully understood. it is believed to interact with various molecular targets and pathways, including:

Comparison with Similar Compounds

4-[(2,3,4-Trimethoxyphenyl)methyl]-1,4-oxazepane can be compared with other compounds containing the trimethoxyphenyl group, such as:

    Colchicine: An anti-gout agent that inhibits tubulin polymerization.

    Podophyllotoxin: Used for the treatment of external genital warts.

    Combretastatin: A potent microtubule-targeting agent.

These compounds share similar structural features and bioactivities, but this compound may offer unique advantages in terms of its specific interactions and applications.

Properties

IUPAC Name

4-[(2,3,4-trimethoxyphenyl)methyl]-1,4-oxazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO4/c1-17-13-6-5-12(14(18-2)15(13)19-3)11-16-7-4-9-20-10-8-16/h5-6H,4,7-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVEINVIDPROYFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)CN2CCCOCC2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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